Product packaging for Peficitinib hydrobromide(Cat. No.:CAS No. 1353219-05-2)

Peficitinib hydrobromide

カタログ番号: B609891
CAS番号: 1353219-05-2
分子量: 407.3 g/mol
InChIキー: ZUVPMAPXNYGJQC-OGTXJUTESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Peficitinib hydrobromide is used in the treatment of Psoriasis and Rheumatoid Arthritis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23BrN4O2 B609891 Peficitinib hydrobromide CAS No. 1353219-05-2

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

1353219-05-2

分子式

C18H23BrN4O2

分子量

407.3 g/mol

IUPAC名

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide

InChI

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?;

InChIキー

ZUVPMAPXNYGJQC-OGTXJUTESA-N

異性体SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br

正規SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Peficitinib hydrobromide

製品の起源

United States

Combination Therapies:the Most Promising Approach is the Use of Combination Therapies That Simultaneously Target the Primary Pathway and the Identified Escape Routes.nih.gov

Targeting Bypass Pathways: Combining a JAK inhibitor with an inhibitor of the PI3K/Akt or MAPK/ERK pathways could block the most common escape routes. nih.govnih.govnih.gov This strategy aims to create a synthetic lethal effect where inhibiting either pathway alone is insufficient, but blocking both leads to cell death.

Inhibiting Anti-Apoptotic Proteins: Resistance often involves the upregulation of anti-apoptotic proteins like those in the BCL-2 family. Preclinical studies have shown that combining JAK inhibitors with BCL-2/BCL-xL inhibitors (e.g., Navitoclax) can overcome resistance and potently induce apoptosis in malignant cells. researchgate.net

HSP90 Inhibition: The heat shock protein 90 (HSP90) acts as a chaperone for many kinases, including JAK2. HSP90 inhibitors can overcome genetic resistance to JAK2 inhibitors by promoting the degradation of the mutated kinase. nih.govnih.gov

Sequential or Alternative Inhibitor Therapy:the Development of Next Generation or Different Classes of Inhibitors Offers Another Strategy.

Type-II JAK Inhibitors: For resistance mediated by mutations affecting type-I inhibitor binding, switching to a type-II inhibitor that binds to the inactive kinase conformation can be effective. springernature.comnih.gov However, resistance can also emerge to type-II inhibitors, as seen with the L884P and G993A mutations. springernature.comascopubs.org

Allosteric Inhibitors: Targeting allosteric sites on the kinase, rather than the highly conserved ATP-binding pocket, represents an alternative approach that might be effective against resistance mutations in the active site. nih.govnih.gov

Targeting Downstream Effectors:instead of Targeting the Kinase Itself, Therapies Could Focus on Crucial Downstream Nodes. for Example, Since Many Resistance Pathways Converge on Activating the Stat, Pi3k/akt, and Mapk Pathways, Directly Inhibiting These Downstream Effectors Could Be a Viable Strategy to Overcome Resistance to Upstream Jak Inhibition.nih.govnih.gov

For Peficitinib (B612040), a rational approach would involve creating specific resistance models and using proteomic and genomic analyses to identify the predominant escape pathways. This would inform the selection of the most effective combination therapies to either prevent the onset of resistance or treat it once it has emerged.

Pharmacokinetics and Biotransformation Research

Absorption Characteristics in Preclinical Species

The oral absorption of peficitinib (B612040) has been evaluated in several preclinical species, providing insights into its bioavailability and the factors that may influence its uptake from the gastrointestinal tract.

Oral Bioavailability Assessments in Animal Models

Preclinical studies in rats and cynomolgus monkeys have been instrumental in determining the oral bioavailability of peficitinib. Following oral administration, peficitinib is readily absorbed. pmda.go.jp In rats, the absolute bioavailability has been documented, showcasing its potential for effective oral delivery. pmda.go.jp Similarly, studies in cynomolgus monkeys have provided key data on its absorption characteristics in a non-rodent species. pmda.go.jp While specific bioavailability percentages from these preclinical studies are not consistently reported across public literature, the data collectively suggest efficient absorption.

In a rat model of adjuvant-induced arthritis, orally administered peficitinib demonstrated dose-dependent efficacy, implying reliable absorption and systemic exposure. medchemexpress.commedchemexpress.com The compound significantly inhibited paw swelling at doses of 1 mg/kg and greater, with an ED50 value of 2.7 mg/kg. medchemexpress.commedchemexpress.com

Distribution Profiling

Once absorbed into the systemic circulation, peficitinib distributes to various tissues throughout the body.

Tissue Distribution Studies in Animal Models (e.g., liver, kidney)

Animal distribution studies have shown that peficitinib rapidly distributes into tissues. Following a single oral dose of radiolabeled peficitinib in male albino rats, the highest concentrations of radioactivity were observed in the liver, followed by the kidney. pmda.go.jp Radioactivity concentration in most tissues peaked at 0.25 hours post-dose. pmda.go.jp These findings suggest that the liver and kidneys are significant sites of distribution for peficitinib and its metabolites.

Plasma Protein Binding Dynamics

In vitro studies have demonstrated that peficitinib binds to plasma proteins. The binding rate of peficitinib to plasma proteins, primarily albumin, is between 72.8% and 75.2%. tandfonline.com In human plasma, the protein binding is reported to be between 76-78%. researchgate.net This moderate level of plasma protein binding influences the fraction of unbound drug available to exert its pharmacological effects and to be cleared from the body. nih.gov

Metabolic Pathways and Metabolite Identification

The biotransformation of peficitinib is a key aspect of its clearance from the body. Metabolite profiling and identification studies are crucial for understanding the metabolic fate of a drug. wuxiapptec.com

In preclinical species and humans, peficitinib is metabolized into several metabolites. nih.gov The primary metabolic pathways involved are sulfation and N-methylation, mediated mainly by sulfotransferase 2A1 (SULT2A1) and nicotinamide (B372718) N-methyltransferase (NNMT), respectively. tandfonline.com

A study in healthy Caucasian subjects administered with radiolabeled peficitinib found that metabolites accounted for 67% of the total radioactivity in plasma, with about 50% of the dose being excreted as metabolites. tandfonline.com In a study with healthy Chinese subjects, the major metabolite was identified as H2, with a systemic exposure greater than 150% of the parent AUC. nih.gov The pharmacokinetic profiles of other key plasma metabolites, H1 and H4, have also been examined. nih.gov

The following table summarizes the key pharmacokinetic parameters of peficitinib in preclinical species.

ParameterSpeciesValueReference
Oral Bioavailability RatData suggests efficient absorption pmda.go.jp
Cynomolgus MonkeyData suggests efficient absorption pmda.go.jp
Tissue Distribution RatHighest concentrations in liver, then kidney pmda.go.jp
Plasma Protein Binding In vitro72.8% - 75.2% (mainly to albumin) tandfonline.com
Human Plasma76% - 78% researchgate.net
Major Metabolic Enzymes SULT2A1, NNMT tandfonline.com

Enzymatic Biotransformation Processes

The metabolism of peficitinib is primarily facilitated by two key enzymes: Sulfotransferase 2A1 (SULT2A1) and Nicotinamide N-methyltransferase (NNMT). tandfonline.comnih.govoup.comchemicalbook.comufrgs.br These enzymes are responsible for the chemical modifications that prepare the compound for excretion. In vitro studies have also suggested that peficitinib may inhibit CYP2C8 and CYP3A, though clinical studies have not shown significant adverse events related to this inhibition. nih.govoup.com

Characterization of Major and Minor Metabolites

Following administration, peficitinib is converted into several metabolites. The main metabolites identified are designated as M1 (H1), M2 (H2), and M4 (H4). researchgate.netnih.govscienceopen.comnih.gov

M1 (H1): A sulfated and methylated metabolite. researchgate.netnih.govscienceopen.comnih.gov

M2 (H2): A sulfate (B86663) metabolite formed through sulfuric acid conjugation. researchgate.netnih.govscienceopen.comnih.gov

M4 (H4): A methylated metabolite. researchgate.netnih.govscienceopen.comnih.gov

The formation of M2 and M4 are direct results of sulfation and methylation of the parent compound, respectively. M1 is believed to be formed through further metabolic transformation of M2 and M4. researchgate.netnih.govscienceopen.com In healthy Chinese subjects, M2 was identified as the major metabolite, with its systemic exposure being over 150% of the parent drug's area under the curve (AUC). dovepress.com These metabolites exhibit very weak pharmacological action in vitro. researchgate.netscienceopen.com

MetaboliteAlternative NameDescriptionFormation Pathway
M1H1Sulfate and methylated metaboliteFurther metabolism of H2 and H4 researchgate.netnih.govscienceopen.com
M2H2Sulfate metaboliteSulfuric acid conjugation of peficitinib researchgate.netnih.govscienceopen.com
M4H4Methylated metaboliteMethylation of peficitinib researchgate.netnih.govscienceopen.com

Species-Specific Metabolic Differences

Preclinical studies have revealed differences in the metabolism and bioavailability of peficitinib between species. For instance, peficitinib demonstrated moderate oral bioavailability in rats (46%) and monkeys (19%). chemicalbook.com Such interspecies variations in drug metabolism are common and are often attributed to differences in the expression and activity of metabolic enzymes like the Cytochrome P450 family. nih.govresearchgate.net

Excretion Mechanisms

The elimination of peficitinib and its metabolites from the body occurs through multiple pathways.

Renal and Biliary Excretion Pathways

Peficitinib is cleared from the body through both renal (kidney) and biliary (liver/feces) excretion. tandfonline.comchemicalbook.com Following oral administration of radiolabeled peficitinib, approximately 36.8% of the radioactivity was recovered in the urine and 56.6% in the feces. fda.gov.tw This indicates that both pathways play a significant role in its elimination.

Contribution of Unchanged Compound and Metabolites to Excretion

A portion of peficitinib is excreted without being metabolized. In healthy individuals, about 14% of the administered dose is excreted as the unchanged form in the urine. tandfonline.com The remaining portion is eliminated as metabolites. tandfonline.com After a single oral dose, metabolites accounted for 67% of the total radioactivity in plasma, and roughly 50% of the dose was excreted in the form of metabolites. tandfonline.com

Drug-Drug Interaction Potential: Mechanistic Studies

The potential for peficitinib to interact with other drugs has been investigated through mechanistic studies.

P-glycoprotein (P-gp): Peficitinib is a substrate of P-gp, a transporter protein. Co-administration with verapamil, a P-gp inhibitor, resulted in a 39% increase in the maximum concentration (Cmax) and a 27% increase in the AUC of peficitinib. tandfonline.com

Organic Anion Transporting Polypeptide 1B1 (OATP1B1): Peficitinib has been shown to inhibit OATP1B1, a hepatic uptake transporter. tandfonline.com However, co-administration with the OATP1B1 substrate rosuvastatin (B1679574) did not lead to clinically significant changes in the pharmacokinetics of either drug. researchgate.net

CYP3A and CYP2C8: In vitro data suggest that peficitinib may inhibit CYP3A and CYP2C8. nih.govoup.com Co-administration with the CYP3A substrate midazolam led to a 13% increase in Cmax and a 37% increase in AUC of midazolam. researchgate.net However, these changes are not considered clinically significant. researchgate.net

Organic Cation Transporter 1 (OCT1): Peficitinib has been found to inhibit OCT1. tandfonline.com

Methotrexate: Studies have shown no significant pharmacokinetic interactions when peficitinib is co-administered with methotrexate, a common practice in the treatment of rheumatoid arthritis. tandfonline.comnih.govresearchgate.net

Interacting AgentMechanismEffect on Peficitinib PharmacokineticsClinical Significance
VerapamilP-gp inhibitorIncreased Cmax (39%) and AUC (27%) tandfonline.comNot considered clinically significant tandfonline.com
RosuvastatinOATP1B1 substrateNo clinically significant changes researchgate.netNot clinically significant researchgate.net
MidazolamCYP3A substrateIncreased Cmax (13%) and AUC (37%) of midazolam researchgate.netNot considered clinically relevant researchgate.net
Methotrexate-No significant interaction tandfonline.comnih.govresearchgate.netNo significant interaction tandfonline.comnih.govresearchgate.net

In vitro Studies on Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are proteins that actively pump substances out of cells. This can affect a drug's absorption and distribution. In vitro data has confirmed that peficitinib is a substrate for P-gp. fda.gov.twpmda.go.jp This means that P-gp can transport peficitinib, potentially limiting its intestinal absorption and penetration into certain tissues. informahealthcare.comtg.org.au

Co-administration of peficitinib with verapamil, a known P-gp inhibitor, led to a 39% increase in the maximum plasma concentration (Cmax) and a 27% increase in the area under the plasma concentration-time curve (AUC) of peficitinib. tandfonline.comresearchgate.net This confirms the role of P-gp in the transport of peficitinib. researchgate.netscienceopen.com However, this increase in exposure is not considered to be clinically significant. tandfonline.com

Further in vitro investigations have explored peficitinib's potential to inhibit various transporters. The half-maximal inhibitory concentration (IC50) is a measure of how much of a substance is needed to inhibit a specific biological process by half. For P-gp, the IC50 of peficitinib was determined to be greater than 100 µmol/L, indicating a weak inhibitory potential. pmda.go.jp Peficitinib was also evaluated for its inhibitory effects on Breast Cancer Resistance Protein (BCRP), another important efflux transporter. The IC50 for BCRP was found to be 13.5 µmol/L. pmda.go.jp While this suggests a potential for inhibition, clinical studies have not shown a significant interaction with BCRP substrates like methotrexate. researchgate.net

Table 1: In vitro Inhibitory Effects of Peficitinib on Efflux Transporters

Transporter Substance Concentration (µmol/L) IC50 (µmol/L)
P-gp Peficitinib 1-100 >100
BCRP Peficitinib 3-100 13.5
MRP2 Peficitinib 3-100 No inhibition
MRP4 Peficitinib 3-100 >100 (<50% inhibition)

Data sourced from in vitro studies using various cell lines and membrane vesicles. pmda.go.jp

Inhibition of Uptake Transporters (e.g., OATP1B1)

Uptake transporters, such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1), facilitate the entry of drugs into cells, particularly in the liver. nih.gov In vitro studies have demonstrated that both peficitinib and its major metabolite, H2, inhibit the hepatic uptake transporter OATP1B1. researchgate.netnih.govresearchgate.net

The IC50 values for the inhibition of OATP1B1 were 19.2 µmol/L for peficitinib and 11.5 µmol/L for its metabolite, M2. pmda.go.jp Peficitinib was also found to inhibit Organic Cation Transporter 1 (OCT1) with a low IC50 of 0.247 µmol/L, indicating a potential for clinical interaction. pmda.go.jpinformahealthcare.com

A clinical drug interaction study was conducted with rosuvastatin, a known substrate of OATP1B1. nih.gov Co-administration of peficitinib with rosuvastatin resulted in a modest 15% increase in rosuvastatin's Cmax and an 18% increase in its AUC. tandfonline.comnih.gov These changes were not deemed clinically meaningful, suggesting that peficitinib is unlikely to have a significant clinical effect on the exposure of other OATP1B1 substrates. nih.gov

Table 2: In vitro Inhibitory Effects of Peficitinib and its Metabolite M2 on Uptake Transporters

Transporter Substance Concentration (µmol/L) IC50 (µmol/L) (Maximum Inhibition Rate)
OATP1B1 Peficitinib 1-100 19.2
M2 1-100 11.5
OATP1B3 Peficitinib 1-100 >100 (18%)
M2 1-100 84.4
OAT1 Peficitinib 1-100 >100 (29.7%)
M2 1-100 75.6
OAT3 Peficitinib 1-100 5.01
M2 1-100 4.55
OCT1 Peficitinib 0.1-10 0.247
M2 1-100 >100 (29.6%)
OCT2 Peficitinib 1-100 71.4
M2 1-100 No inhibition

Data sourced from a Japanese regulatory review report. pmda.go.jp

Evaluation of Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. In vitro studies have indicated that peficitinib has the potential to inhibit CYP3A. fda.gov.twufrgs.br

A clinical interaction study with midazolam, a sensitive CYP3A substrate, showed that co-administration with peficitinib increased the Cmax of midazolam by 13% and the AUC by 37%. tandfonline.com This change, however, was not considered to be clinically relevant. tandfonline.com The primary metabolic pathways for peficitinib itself are not mediated by CYP enzymes, but rather by sulfotransferase 2A1 and nicotinamide N-methyltransferase. tandfonline.com This is a significant finding, as it suggests a lower likelihood of drug-drug interactions with drugs that are potent inhibitors or inducers of CYP enzymes.

Structure Activity Relationship Sar and Rational Drug Design

Identification of Key Pharmacophores and Structural Motifs

The foundational scaffold of peficitinib (B612040) is the 1H-pyrrolo[2,3-b]pyridine derivative. researchgate.netresearchgate.netjuniperpublishers.com This core structure is a critical pharmacophore, mimicking the pyrrolopyrimidine scaffold found in other JAK inhibitors and serving as a key anchor for binding to the kinase domain. researchgate.net The pyrrolo[2,3-b]pyridine ring system is crucial for establishing essential interactions within the ATP-binding site of the JAK enzymes. mdpi.com

Another key structural motif is the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide group. nih.govproteopedia.orgebi.ac.uk The introduction of a carbamoyl (B1232498) group at the C5-position of the pyrrolo[2,3-b]pyridine ring was found to significantly enhance the inhibitory activity against JAK3. jst.go.jp This carboxamide moiety plays a pivotal role in forming hydrogen bonds with the hinge region of the kinase. nih.govproteopedia.orgebi.ac.uk

Computational Modeling and Docking Studies of Ligand-Target Interactions

Computational methods have been integral to understanding how peficitinib interacts with its targets. Molecular docking studies have been employed to predict and analyze the binding modes of peficitinib within the ATP-binding pockets of different JAK isoforms. mdpi.comnih.gov These in silico studies have provided valuable insights into the potential binding affinities and have helped to rationalize the observed inhibitory activities. mdpi.com

Quantum biochemistry analyses have further elucidated the intricate interactions between peficitinib and JAK1, identifying key amino acid residues that stabilize the complex. rsc.org These computational approaches have revealed a network of interactions, including hydrogen bonds, van der Waals forces, and other non-covalent interactions that contribute to the stable binding of peficitinib. rsc.org Docking calculations have also been used to understand the effect of different substituents on JAK3 inhibitory activity, guiding the optimization of the lead compounds. researchgate.netjst.go.jp

Crystal Structure Analysis of Peficitinib in Complex with JAK Kinase Domains

The co-crystal structures of peficitinib complexed with JAK1, JAK2, JAK3, and TYK2 have been determined, providing a detailed atomic-level view of its binding mode. nih.govresearchgate.net These structures confirm that peficitinib binds in the ATP-binding site of the kinase domain. nih.govresearchgate.net

Hydrogen Bonding Networks and Specific Interactions within the ATP-Binding Pocket

A critical feature revealed by the crystal structures is the formation of a triple hydrogen bond network between the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of peficitinib and the hinge region of the JAK kinases. nih.govproteopedia.orgebi.ac.uk Specifically, in the complex with JAK1, the scaffold forms three hydrogen bonds with the backbone of residues Glu957 and Leu959 in the hinge region. researchgate.net In the JAK2 complex, peficitinib forms two conventional hydrogen bonds with Glu930 and Leu932. nih.gov These hydrogen bonds are crucial for anchoring the inhibitor in the ATP-binding pocket.

Conformational Adaptations upon Binding

The binding of a ligand to its target protein often induces conformational changes in both molecules. Cytokine binding to its receptor initiates a conformational change that activates the associated JAKs. mdpi.comoup.comoup.com Inhibitors like peficitinib bind to the ATP-binding site, preventing the phosphorylation and activation cascade. Interestingly, the binding modes of peficitinib differ among the JAK isoforms, suggesting that the inhibitor can adapt its conformation to fit into the slightly different topographies of the ATP-binding pockets of JAK1, JAK2, JAK3, and TYK2. nih.govproteopedia.org WaterMap analysis of the crystal structures suggests that the displacement of unfavorable water molecules may contribute to the differences in binding orientation among the JAKs. nih.govproteopedia.orgebi.ac.uk

Synthetic Chemistry Approaches for Analog Generation and Optimization

The discovery of peficitinib involved extensive synthetic chemistry efforts to generate and optimize a series of analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold. jst.go.jp A multi-step synthesis was developed to produce peficitinib, starting from 4-chloro-7-azaindole. chemicalbook.com

Strategies for Enhancing JAK Inhibitory Activity and Metabolic Stability

A key strategy for enhancing JAK inhibitory activity was the chemical modification at the C4-position of the lead compound. nih.gov This led to a significant increase in both JAK inhibitory activity and metabolic stability in liver microsomes. nih.govproteopedia.org The introduction of a carbamoyl group at the C5-position and a substituted cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold were crucial for increasing JAK3 inhibitory activity.

Structure-activity relationship studies guided the optimization process. For instance, it was found that the NH moiety at the C4-position was critical for JAK inhibition. Further modifications, such as introducing a methyl group to the cyclohexyl ring of an analog, led to a threefold increase in JAK3 inhibitory activity. However, these modifications sometimes led to poor metabolic stability, highlighting the need for a balanced approach to optimize both potency and pharmacokinetic properties. The use of deuterated analogs is another strategy that has been explored to improve the metabolic stability of kinase inhibitors. mdpi.com

Table of Research Findings on Peficitinib's Inhibitory Activity

JAK Isoform IC50 (nM) Reference
JAK1 3.9 - 4 researchgate.nettandfonline.com
JAK2 5.0 - 5 researchgate.nettandfonline.com
JAK3 0.7 - 0.71 mdpi.comresearchgate.net

Table of PDB IDs for Peficitinib-JAK Complexes

JAK Isoform PDB ID Reference
JAK1 6AAH researchgate.net
JAK2 6AAJ researchgate.net
JAK3 6AAK researchgate.net

Exploration of Chemical Modifications at Specific Positions (e.g., C4-position)

The rational drug design of peficitinib prominently featured the strategic exploration of chemical modifications at the C4-position of its core 1H-pyrrolo[2,3-b]pyridine scaffold. Research has consistently shown that substituents at this position play a pivotal role in modulating both Janus kinase (JAK) inhibitory activity and the metabolic stability of the compound. nih.govjst.go.jpresearchgate.net

Initial structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives revealed that a substituted cycloalkylamino group at the C4-position was crucial for potent JAK3 inhibitory activity. jst.go.jpjst.go.jp The NH moiety of the secondary amine at this position was found to be critical for JAK inhibition. jst.go.jp Further investigations focused on the size and substitution pattern of the cycloalkyl ring. A clear trend emerged where the JAK inhibitory activity increased with the size of the cycloalkyl ring, suggesting that the bulkiness of the C4-substituent was a key factor for enhancing potency. jst.go.jp

For instance, modifying the cyclohexyl ring of an analog, compound 14a , by introducing a methyl group to create the 2-methyl-cyclohexylamine analogue (14c ) resulted in an approximately three-fold increase in JAK3 inhibitory activity. jst.go.jp This enhancement in potency was achieved while maintaining equipotent activity against JAK1 and JAK2. jst.go.jp

Table 1: Effect of C4-Substituent Modification on JAK Inhibitory Activity

CompoundC4-SubstituentJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
14aCyclohexylamino14>100>100
14c (Lead Compound 6h)2-Methyl-cyclohexylamino5.14730

While these modifications led to compounds with significant potency, a major challenge was their poor metabolic stability in liver microsomes, often associated with high molecular lipophilicity. jst.go.jpoup.commdpi.com The lead compound 6h (also referred to as 14c ), for example, exhibited potent JAK3 inhibition but had unfavorable metabolic stability and in vivo pharmacokinetic profiles. mdpi.com

To address this critical issue, further chemical modifications at the C4-position were explored, leading to a breakthrough. researchgate.netoup.com The C4-cyclohexane ring of the lead compound was replaced by a bulky 2-adamantyl group, and a polar hydroxyl group was also incorporated. oup.com This strategic modification resulted in the discovery of peficitinib (ASP015K ), a novel inhibitor that demonstrated a large increase in both JAK inhibitory activity and metabolic stability. nih.govresearchgate.netoup.com Peficitinib exhibited highly potent inhibition of JAK1, JAK2, JAK3, and TYK2, with moderate selectivity for JAK3. nih.govoup.com

Table 2: Comparison of Lead Compound and Peficitinib Inhibitory Activity

CompoundC4-SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
6h (14c)2-Methyl-cyclohexylamino47305.1N/A
Peficitinib (ASP015K)(Hydroxy)adamantyl-amino3.95.00.714.8

The success of this modification underscores the importance of the C4-position in achieving a balanced profile of high potency and improved metabolic properties, a key objective in the rational drug design of kinase inhibitors. researchgate.netoup.com

Mechanisms of Therapeutic Resistance and Mitigation Strategies

Preclinical Investigations into Acquired Resistance Pathways

Preclinical research has been instrumental in identifying the pathways that cells exploit to evade the effects of chronic JAK inhibition. Although extensive research specifically on Peficitinib (B612040) resistance is emerging, studies on other JAK inhibitors, such as Ruxolitinib, have revealed several key acquired resistance mechanisms that are likely relevant.

A primary mechanism of resistance involves the reactivation of the JAK-STAT signaling pathway despite the presence of the inhibitor. nih.govnih.gov One way this occurs is through the heterodimerization of JAK2 with other JAK family members, like JAK1 or TYK2, which can lead to restored downstream signaling. nih.govnih.gov This functional adaptation allows cancer cells to survive chronic exposure to type I JAK inhibitors. nih.gov

Another significant resistance strategy is the activation of compensatory or "bypass" signaling pathways. nih.gov When the JAK-STAT pathway is blocked, cells can upregulate alternative pro-survival pathways to circumvent the inhibition. Preclinical models have shown that pathways such as the RAS-MAPK/ERK and PI3K/Akt are frequently hyperactivated in cells that have become resistant to JAK inhibitors. nih.govresearchgate.netfrontiersin.org For instance, in myeloproliferative neoplasm (MPN) cells, activation of RAS signaling was found to confer resistance to JAK inhibition by suppressing apoptosis mediated by the BAD protein. nih.gov Similarly, studies on resistance to type II JAK2 inhibitors have implicated the upregulation of the AXL receptor tyrosine kinase and subsequent MAPK pathway activation as a key escape mechanism. nih.govaacrjournals.org

These preclinical findings underscore that resistance is a multifaceted problem, not always stemming from direct alterations in the drug's primary target but often from the broader signaling network's plasticity.

Molecular Mechanisms Underlying Cellular Resistance to JAK Inhibitors

At the molecular level, cellular resistance to JAK inhibitors can be broadly categorized into target-dependent and target-independent mechanisms.

Target-Dependent Mechanisms: A well-documented mechanism of resistance to kinase inhibitors is the acquisition of secondary mutations within the drug's target protein, which prevents effective drug binding. springernature.comfrontiersin.org In the context of JAK inhibitors, in vitro saturation mutagenesis screens and studies with resistant cell lines have identified a number of mutations in the JAK2 kinase domain that confer resistance to type I inhibitors like Ruxolitinib. nih.govspringernature.com These mutations often emerge in the ATP-binding site, sterically hindering the inhibitor or altering the protein's conformation. springernature.comfrontiersin.org Although these mutations have been identified in preclinical models, they have not yet been widely reported in MPN patients who have lost response to treatment, suggesting that other mechanisms may be more clinically prevalent. nih.govnih.gov

Table 1: Preclinically Identified JAK2 Mutations Conferring Resistance to JAK Inhibitors
MutationAffected Inhibitor(s)Postulated Mechanism of ResistanceReference
Y931CRuxolitinib, BMS-911543, AZD-1480Disrupts a critical hydrogen bond, reducing drug binding affinity. springernature.comfrontiersin.org
L983FRuxolitinib, BMS-911543, AZD-1480Sterically hinders inhibitor binding within the ATP-binding site. springernature.comfrontiersin.org
G993AType-I inhibitors (e.g., Ruxolitinib) and Type-II inhibitors (e.g., CHZ-868)Modulates the mobility of the activation loop, enabling JAK2 activation even with a bound inhibitor. springernature.comfrontiersin.orgresearchgate.net
L884PType-II inhibitorsConfers resistance to type-II inhibitors through an allosteric mechanism. ascopubs.org

Target-Independent Mechanisms: Target-independent resistance occurs when cells find ways to bypass the need for the inhibited protein. This primarily involves the upregulation of parallel signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. researchgate.netnih.gov Constitutive activation of these pathways, downstream of JAK/STAT, can render the cell indifferent to the inhibition of its original driver kinase. researchgate.net For example, the protein YBX1, regulated by ERK1/2, has been implicated in regulating the anti-apoptotic protein MCL-1, contributing to JAK inhibitor resistance. frontiersin.org

Given that Peficitinib is a pan-JAK inhibitor targeting JAK1, JAK2, JAK3, and TYK2, its ability to simultaneously block multiple JAK family members might theoretically offer an advantage against resistance mechanisms that rely on heterodimerization between different JAK proteins. medchemexpress.compatsnap.comnih.gov However, it would likely remain vulnerable to the development of bypass signaling pathways.

Development of Resistance Models for Peficitinib Hydrobromide

To specifically study and counteract therapeutic resistance to Peficitinib, the development of robust preclinical resistance models is essential. While specific models of Peficitinib resistance are not yet detailed in the literature, the methodologies used to generate models for other JAK inhibitors provide a clear blueprint.

The standard approach involves the long-term culture of inhibitor-sensitive cancer cell lines in the presence of gradually increasing concentrations of the drug. nih.govspringernature.com This process selects for cells that have acquired mechanisms to survive and proliferate despite the inhibitor's presence. For example, acquired resistance to Ruxolitinib was modeled in vitro by treating murine pro-B cells that express a JAK2 fusion protein with escalating doses of the drug, which led to the identification of resistance-conferring mutations. springernature.comresearchgate.net Similarly, MPN cell lines have been made resistant to type II JAK2 inhibitors through continuous exposure, allowing for the study of resulting molecular adaptations like AXL kinase upregulation. nih.govaacrjournals.org

Table 2: Methodologies for Developing JAK Inhibitor Resistance Models
Model SystemMethodologyInhibitor StudiedKey FindingsReference
Murine pro-B cells with JAK2 fusion geneLong-term culture with escalating drug concentrations.Ruxolitinib (Type-I)Acquisition of mutations in the JAK2 ATP-binding site (Y931C, L983F, G993A). springernature.comresearchgate.net
Human JAK2V617F mutant MPN cell lines (e.g., SET2)Continuous exposure to the inhibitor over several months.CHZ868 (Type-II)Upregulation of AXL/MAPK signaling pathway; no new JAK2 mutations. nih.govaacrjournals.org
JAK2V617F positive cell lines (e.g., UKE-1)Gain-of-function screens with constitutively active mutant constructs.INCB018424 (Ruxolitinib)Identified RAS signaling activation as a driver of resistance. nih.gov

The creation of analogous in vitro and subsequent in vivo xenograft models using Peficitinib would be a critical next step. These models would allow for the elucidation of Peficitinib-specific resistance pathways, the identification of predictive biomarkers, and the preclinical testing of strategies to overcome resistance.

Theoretical Approaches to Overcoming Resistance

Building on the understanding of resistance mechanisms, several theoretical and preclinical strategies have been proposed to prevent or overcome resistance to JAK inhibitors, which are applicable to Peficitinib.

Advanced Research and Novel Applications

Investigation of Peficitinib (B612040) Hydrobromide in Hair Follicle Biology Research

Recent investigations have highlighted the unexpected potential of peficitinib hydrobromide in the field of hair follicle biology. By targeting cellular signaling pathways that are crucial for hair growth and development, the compound has shown promise in preclinical models, opening up new avenues for addressing hair loss.

Induction of Dermal Papilla Cell-like Cells (DPC-LCs)

A significant breakthrough in hair follicle research involves the ability of peficitinib to reprogram human fibroblasts into functional dermal papilla cells (DPCs). DPCs are specialized mesenchymal cells that regulate hair follicle development and growth, and their limited availability is a major challenge in cell-based therapies for alopecia. patsnap.com In a study screening a library of FDA-approved drugs, peficitinib was identified as a small molecule capable of this direct reprogramming. patsnap.com Fibroblasts sourced from human foreskin and scalp, when treated with peficitinib, transformed into cells with a molecular profile and hair-growth-inducing capability highly similar to primary DPCs. patsnap.com These induced cells have been termed dermal papilla cell-like cells (DPC-LCs). patsnap.com This discovery presents a promising method for generating a plentiful supply of hair-inducing cells for therapeutic use.

Upregulation of Wnt and TGF-β Signaling Pathways in Preclinical Hair Growth Models

The mechanism behind peficitinib's hair-growth-inducing effects appears to be linked to its influence on key signaling pathways. Transcriptome analysis of the DPC-LCs generated through peficitinib treatment revealed an upregulation and enrichment of the Wingless/Integrated (Wnt) and Transforming Growth Factor-β (TGF-β) signaling pathways. patsnap.com Both Wnt and TGF-β pathways are known to play critical roles in the morphogenesis and cyclic regeneration of hair follicles. patsnap.com The Wnt/β-catenin pathway, in particular, is a master regulator of hair follicle stem cells and their transition into the anagen (growth) phase of the hair cycle. The ability of peficitinib to modulate these pathways provides a molecular basis for its observed effects on hair follicle biology.

Exploration of this compound in Other Biological Systems (Beyond Primary Immune Pathways)

While developed for its immunomodulatory effects, research has begun to uncover the activity of peficitinib in other biological contexts, suggesting a broader therapeutic potential. Studies have shown that peficitinib can influence processes such as cellular senescence and tissue damage repair, independent of its primary action on immune cells.

One notable area of investigation is its effect on chemotherapy-induced side effects. In a preclinical model, peficitinib was found to ameliorate intestinal damage caused by the chemotherapy agent 5-fluorouracil (B62378) (5-FU). nih.gov The study demonstrated that peficitinib administration reversed the increase in senescence-related proteins (p53, p21, p16), inflammatory cytokines, and oxidative stress induced by 5-FU, thereby reducing intestinal aging and injury. nih.gov

Similarly, peficitinib has shown protective effects against doxorubicin-induced cardiotoxicity. nih.govmedkoo.com Research indicates that it mitigates cardiac damage by suppressing cellular senescence and oxidative damage in the heart tissue of mouse models. nih.gov Furthermore, these studies suggest that combining peficitinib with chemotherapy may not only reduce side effects but also enhance the antitumor activity of the conventional drugs. nih.govnih.gov Other research has pointed to peficitinib's ability to inhibit fibroblast-like synoviocyte activation and angiogenic endothelial tube formation, suggesting a role in regulating tissue remodeling and angiogenesis.

Development of Novel Biomarkers for Preclinical Activity

The development of reliable biomarkers is crucial for understanding a drug's mechanism of action and predicting its clinical efficacy. For peficitinib, the inhibition of STAT5 (Signal Transducer and Activator of Transcription 5) phosphorylation has been identified as a key pharmacodynamic biomarker of its preclinical activity. medkoo.compatsnap.com

The JAK-STAT pathway is central to the action of many cytokines. Peficitinib, by inhibiting JAKs, blocks the downstream phosphorylation and activation of STAT proteins. mdpi.com Specifically, the inhibition of IL-2-induced STAT5 phosphorylation has been consistently demonstrated in a concentration-dependent manner in both rat and human whole blood assays. nih.govnih.gov The IC₅₀ values for this inhibition are remarkably similar between the species, suggesting its utility as a translational biomarker. nih.govnih.gov This ex vivo assay is considered predictive of the in vivo efficacy of peficitinib, as demonstrated in rat models of adjuvant-induced arthritis where the suppression of STAT5 phosphorylation correlated with the reduction of paw swelling. nih.gov This makes the measurement of STAT5 phosphorylation a valuable tool in preclinical and potentially clinical development to assess the biological activity of the drug. nih.govmedkoo.com

Table 1: Preclinical Pharmacodynamic Biomarkers for this compound

Biomarker System/Assay Finding Significance
pSTAT5 Inhibition IL-2-induced STAT5 phosphorylation in human and rat whole blood Concentration-dependent inhibition. nih.govnih.gov Validated pharmacodynamic marker of JAK activity. medkoo.com Predictive of in vivo efficacy. nih.gov
T-cell Proliferation IL-2-induced human T-cell proliferation Concentration-dependent inhibition. nih.govexeter.ac.uk Demonstrates functional consequence of JAK/STAT pathway inhibition on immune cells.
Senescence Markers (e.g., SA-β-gal, p53, p21) in non-immune cells Peficitinib reduces the expression of these markers induced by chemotherapy. nih.gov Indicates a novel mechanism of action in mitigating tissue damage via anti-senescence effects.
Inflammatory Cytokines (e.g., IFN-γ, TNF-α) Peficitinib suppresses the production of these cytokines. numberanalytics.com Confirms its anti-inflammatory activity, a primary therapeutic effect.

Integration of Omics Technologies in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, are becoming instrumental in drug discovery and development. In peficitinib research, these technologies have been pivotal in elucidating its mechanisms of action beyond its primary kinase inhibition profile.

The most direct application has been the use of transcriptomics . As mentioned previously, transcriptome analysis (the study of the complete set of RNA transcripts) was essential in identifying that peficitinib treatment of human fibroblasts led to the upregulation of the Wnt and TGF-β signaling pathways, providing a molecular explanation for their conversion into DPC-LCs. patsnap.com

While specific examples of proteomics (the large-scale study of proteins) or metabolomics (the study of metabolites) for peficitinib are less documented in publicly available literature, the broader field of JAK inhibitors and immune-mediated diseases heavily relies on these approaches. tum.de For instance, RNA-seq (a transcriptomic method) and targeted metabolomics have been used in cancer research that has referenced peficitinib, indicating the relevance of these technologies in studying pathways affected by the drug. researchgate.net The use of such omics technologies is considered a great hope for improving the treatment of immune-mediated inflammatory diseases by identifying novel drug targets and personalizing therapy. tum.de Future research on peficitinib will likely see a greater integration of proteomics and metabolomics to map the full extent of its cellular effects and to identify new patient populations who might benefit from the treatment.

Future Directions in JAK Inhibitor Research and Drug Discovery Paradigms

The field of JAK inhibitor research is rapidly evolving, moving beyond the initial success of pan-JAK inhibitors towards more refined therapeutic strategies. A key future direction is the development of next-generation inhibitors with greater selectivity for specific JAK isoforms. This aims to fine-tune the therapeutic effects and potentially improve safety profiles by avoiding the inhibition of pathways associated with adverse events. researchgate.net

Combination therapies are another major trend. researchgate.net Research is exploring the synergistic effects of pairing JAK inhibitors with other classes of drugs, such as biologics or other small molecules, to achieve deeper and more durable responses, particularly in complex diseases like rheumatoid arthritis. researchgate.net For peficitinib specifically, its demonstrated efficacy in Asian populations has prompted calls for further studies to better characterize the impact of ethnicity on treatment response, which could lead to more personalized medicine approaches. researchgate.net

Furthermore, the novel applications of peficitinib in non-immune contexts are opening entirely new avenues for drug discovery. Its ability to combat cellular senescence and protect against chemotherapy-induced tissue damage suggests a potential role as a senotherapeutic agent. nih.govnih.gov Future research is expected to explore this further, potentially repositioning peficitinib or designing new JAK inhibitors for applications in oncology support, cardiology, and regenerative medicine. These emerging findings highlight a paradigm shift where the therapeutic targets of JAK inhibitors are being expanded beyond inflammation and immunity into diverse areas of cellular biology.

Q & A

Q. What are the key biochemical properties of Peficitinib hydrobromide relevant to its mechanism of action as a JAK inhibitor?

this compound (ASP015K) is an orally active pan-JAK inhibitor with IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.7 nM (JAK3), and 4.8 nM (Tyk2), demonstrating preferential inhibition of JAK3 . Its molecular formula is C18H23BrN4O2, with a molecular weight of 407.3. Stability protocols recommend storage at -20°C (3-year shelf life) or 4°C (2-year shelf life) to maintain potency . For experimental use, stock solutions should be prepared in solvents compatible with solubility limits (e.g., DMSO or water) and adjusted based on molecular weight calculations .

Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?

The synthesis involves two key steps: (1) Protection of 4-chloro-7-azaindole with TIPSCl, followed by lithiation at the 5-position, substitution with ethyl chloroformate, and deprotection to yield intermediate 180. Hydrolysis and amidation with ammonium hydroxide produce intermediate 181. (2) Chiral resolution of 4-aminoadamantan-1-ol via Cbz protection and Pd/C-mediated hydrogenation yields trans-isomer 182. Coupling with 181 under TBA catalysis and subsequent salt formation with HBr provides the final product . Critical considerations include optimizing reaction temperatures for lithiation and selecting chiral chromatography conditions to minimize enantiomeric impurities .

Q. What in vitro assays are recommended to evaluate the inhibitory activity of this compound against JAK isoforms?

Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays with recombinant JAK isoforms to measure IC50 values. For JAK3, prioritize assays using γ-chain cytokine-stimulated cells (e.g., IL-2-dependent T-cell lines) to validate functional inhibition. Include positive controls (e.g., tofacitinib) and validate results with dose-response curves (1 nM–10 µM range) .

Advanced Research Questions

Q. How should researchers design a randomized controlled trial (RCT) to assess the efficacy of this compound in rheumatoid arthritis (RA) patients with inadequate methotrexate (MTX) response?

Adopt a double-blind, placebo-controlled, parallel-group design with three arms: Peficitinib 100 mg, 150 mg, and placebo, all combined with MTX (≤16 mg/week). Randomize patients (1:1:1) and stratify by baseline CRP levels and glucocorticoid use. Primary endpoints should include change from baseline in modified Total Sharp Score (mTSS) for joint erosion and joint space narrowing (JSN) at 28 weeks. Secondary endpoints may incorporate ACR20/50/70 response rates. Ensure blinding through identical placebo tablets and central randomization systems .

Q. What statistical approaches are appropriate for analyzing the impact of baseline biomarkers on this compound treatment response?

Employ logistic regression models with interaction terms to assess covariates (e.g., baseline CRP, prednisolone dose) on outcomes like mTSS non-progression (change ≤0.5). Use likelihood ratio tests to evaluate significance (e.g., p ≤ 0.15 for interaction terms). For continuous variables, apply fractional polynomial regression to detect non-linear relationships. In phase 3 trials, higher baseline CRP (>2.5 mg/dL) and prednisolone doses (>5 mg/day) were associated with reduced treatment efficacy, necessitating subgroup analyses to identify high-risk cohorts .

Q. How can conflicting data on predictive factors for JAK inhibitor efficacy across studies be reconciled?

Discrepancies often arise from differences in study populations (e.g., ethnic diversity, disease severity) or endpoint definitions. For example, while baseline CRP negatively correlates with Peficitinib response in Japanese RA cohorts , other DMARDs may show inverse trends in Caucasian populations . Conduct meta-analyses with stratified random-effects models to account for heterogeneity. Validate findings using sensitivity analyses excluding outliers or adjusting for confounders (e.g., concomitant therapies) .

Q. What pharmacokinetic (PK) parameters should be prioritized in phase 1 studies of this compound?

In single-ascending-dose (3–300 mg) and multiple-ascending-dose (30–200 mg BID) studies, measure Cmax, Tmax, AUC0–24, and half-life (t1/2). Assess dose proportionality via linear regression of log-transformed AUC vs. dose. Confirm steady-state attainment by day 3 and evaluate sex differences using ANOVA (no significant sex-based PK variations were observed in phase 1 trials) .

Q. Methodological Notes

  • Dose Conversion : Use body surface area (BSA)-based scaling for interspecies dose translation. For example, a 150 mg human dose (BSA-adjusted) equates to 12.3 mg/kg in mice .
  • Data Contradictions : Address discrepancies in predictive factors by conducting post hoc analyses of phase 3 data, adjusting for covariates like baseline disease activity and prior therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peficitinib hydrobromide
Reactant of Route 2
Reactant of Route 2
Peficitinib hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。